molecular formula C11H15NO B13295226 2-(4-Methylpyridin-3-yl)cyclopentan-1-ol

2-(4-Methylpyridin-3-yl)cyclopentan-1-ol

Cat. No.: B13295226
M. Wt: 177.24 g/mol
InChI Key: STWHNGHOKLBOMJ-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)cyclopentan-1-ol is an organic compound with the molecular formula C11H15NO It is a derivative of cyclopentanol, where the cyclopentane ring is substituted with a 4-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)cyclopentan-1-ol typically involves the reaction of 4-methylpyridine with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where 4-methylpyridine is first converted into a Grignard reagent and then reacted with cyclopentanone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the reaction mixture is maintained at a low temperature to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methylpyridin-3-yl)cyclopentanone.

    Reduction: Formation of 2-(4-Methylpyridin-3-yl)cyclopentane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-3-yl)cyclopentan-1-ol
  • 3-(2-Methylpyridin-4-yl)propan-1-ol
  • 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Uniqueness

2-(4-Methylpyridin-3-yl)cyclopentan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring and the cyclopentanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c1-8-5-6-12-7-10(8)9-3-2-4-11(9)13/h5-7,9,11,13H,2-4H2,1H3

InChI Key

STWHNGHOKLBOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCC2O

Origin of Product

United States

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